molecular formula C9H9Cl2NO2 B1654299 1-(3-Chloropyridin-2-yl)cyclopropanecarboxylic acid hydrochloride CAS No. 2197053-41-9

1-(3-Chloropyridin-2-yl)cyclopropanecarboxylic acid hydrochloride

Cat. No.: B1654299
CAS No.: 2197053-41-9
M. Wt: 234.08
InChI Key: ACQRSKDEDHDAJH-UHFFFAOYSA-N
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Description

1-(3-Chloropyridin-2-yl)cyclopropanecarboxylic acid hydrochloride is a chemical compound with the molecular formula C9H9ClNO2·HCl. It is a derivative of cyclopropanecarboxylic acid, featuring a chloropyridinyl group attached to the cyclopropane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropyridin-2-yl)cyclopropanecarboxylic acid hydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Introduction of the Chloropyridinyl Group: The chloropyridinyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a chlorinating agent.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropyridin-2-yl)cyclopropanecarboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are often used in Suzuki–Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

1-(3-Chloropyridin-2-yl)cyclopropanecarboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloropyridin-2-yl)cyclopropanecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The chloropyridinyl group can interact with biological receptors or enzymes, modulating their activity. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloropyridin-2-yl)cyclopropanecarboxylic acid: The free acid form of the compound.

    2-(3-Chloropyridin-2-yl)cyclopropanecarboxylic acid: A positional isomer with the chloropyridinyl group attached at a different position.

    1-(3-Bromopyridin-2-yl)cyclopropanecarboxylic acid hydrochloride: A similar compound with a bromine atom instead of chlorine

Uniqueness

1-(3-Chloropyridin-2-yl)cyclopropanecarboxylic acid hydrochloride is unique due to the specific positioning of the chloropyridinyl group and the presence of the cyclopropane ring. These structural features contribute to its distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

IUPAC Name

1-(3-chloropyridin-2-yl)cyclopropane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2.ClH/c10-6-2-1-5-11-7(6)9(3-4-9)8(12)13;/h1-2,5H,3-4H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQRSKDEDHDAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=CC=N2)Cl)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2197053-41-9
Record name Cyclopropanecarboxylic acid, 1-(3-chloro-2-pyridinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2197053-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Chloropyridin-2-yl)cyclopropanecarboxylic acid hydrochloride
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1-(3-Chloropyridin-2-yl)cyclopropanecarboxylic acid hydrochloride
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1-(3-Chloropyridin-2-yl)cyclopropanecarboxylic acid hydrochloride
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1-(3-Chloropyridin-2-yl)cyclopropanecarboxylic acid hydrochloride
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1-(3-Chloropyridin-2-yl)cyclopropanecarboxylic acid hydrochloride
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1-(3-Chloropyridin-2-yl)cyclopropanecarboxylic acid hydrochloride

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